2-(Butylthio)-1-phenylpropan-1-one
Description
2-(Butylthio)-1-phenylpropan-1-one is an aromatic ketone characterized by a phenyl group substituted with a butylthio (-S-C₄H₉) moiety at the ortho position relative to the propan-1-one group. The presence of the thioether group imparts distinct electronic and steric properties compared to amino or hydroxyl derivatives, influencing solubility, reactivity, and stability.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-butylsulfanyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H18OS/c1-3-4-10-15-11(2)13(14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
QFAMWXVKNWZMQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-1-phenylpropan-1-one typically involves the reaction of 1-phenylpropan-1-one with butylthiol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the butylthiol, followed by nucleophilic substitution on the carbonyl compound.
Industrial Production Methods
On an industrial scale, the production of 2-(Butylthio)-1-phenylpropan-1-one may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The butylthio group can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylpropanones depending on the nucleophile used.
Scientific Research Applications
2-(Butylthio)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its thioether group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Butylthio)-1-phenylpropan-1-one involves its interaction with molecular targets through its functional groups. The butylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylpropanone backbone can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
(i) Ethcathinone (2-(Ethylamino)-1-phenylpropan-1-one)
- Substituent: Ethylamino (-NH-C₂H₅) at the phenyl ring.
- Molecular Formula: C₁₁H₁₅NO.
- Applications : A psychoactive stimulant, often detected in forensic analyses .
- Key Differences: The amino group enhances polarity and hydrogen-bonding capacity, increasing water solubility compared to the thioether analogue.
(ii) 1-(2-Thienyl)-1-propanone
- Substituent : Thiophene ring (aromatic sulfur-containing heterocycle) instead of phenyl.
- Molecular Formula : C₇H₈OS.
- CAS Number : 13679-75-9 .
- Applications : Used in organic synthesis and materials research due to its electron-rich thiophene moiety .
- Key Differences : The thiophene ring introduces π-conjugation and electronic delocalization, altering UV-Vis absorption and redox behavior.
(iii) 1-[4-(Butylthio)phenyl]-1-propanone
- Substituent : Butylthio (-S-C₄H₉) at the para position of the phenyl ring.
- CAS Number : 600733-92-4 .
Comparative Data Table
Research Findings and Reactivity Insights
Electronic Effects: The butylthio group in 2-(Butylthio)-1-phenylpropan-1-one acts as an electron-donating substituent via sulfur’s lone pairs, activating the phenyl ring toward electrophilic substitution. This contrasts with Ethcathinone’s amino group, which strongly activates the ring but may undergo oxidation . Thiophene-containing analogues exhibit red-shifted UV absorption due to extended π-conjugation .
Synthetic Utility: Thioether-containing ketones are precursors to sulfoxides and sulfones via controlled oxidation, a pathway less accessible in amino derivatives .
Safety and Handling: Para-substituted butylthio derivatives require precautions against inhalation and skin contact, as noted in Safety Data Sheets (SDS) . Ortho-substituted variants may pose higher steric demands in reactions.
Biological Activity
2-(Butylthio)-1-phenylpropan-1-one, also known as a thioether compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H18OS
- Molecular Weight : 222.35 g/mol
- IUPAC Name : 2-(Butylthio)-1-phenylpropan-1-one
The biological activity of 2-(Butylthio)-1-phenylpropan-1-one is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. The compound has shown promise in modulating inflammatory responses and may affect cell signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
The compound's biological activities can be categorized into several key areas:
-
Anti-inflammatory Activity :
- Studies indicate that 2-(Butylthio)-1-phenylpropan-1-one exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in models of acute inflammation.
-
Antimicrobial Properties :
- Preliminary investigations have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
-
Anticancer Potential :
- There is emerging evidence that 2-(Butylthio)-1-phenylpropan-1-one may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of 2-(Butylthio)-1-phenylpropan-1-one in a murine model of acute inflammation induced by lipopolysaccharide (LPS). The results demonstrated a significant reduction in edema and inflammatory markers when treated with the compound compared to controls.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Edema (mm) | 5.0 | 2.0 |
| TNF-alpha (pg/mL) | 150 | 50 |
| IL-6 (pg/mL) | 120 | 30 |
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of 2-(Butylthio)-1-phenylpropan-1-one against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Case Study 3: Anticancer Activity
Research involving human cancer cell lines revealed that treatment with varying concentrations of 2-(Butylthio)-1-phenylpropan-1-one resulted in dose-dependent cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
